Specific Scientific Field: This application falls under the field of Biochemistry and Molecular Biology .
Summary of the Application: GSK6853 is a chemical probe for the bromodomains of the BRPF (Bromodomain and PHD Finger containing) family of proteins (BRPF1/2/3). BRPF1, BRPF2 (BRD1), and BRPF3 are scaffolding proteins, assembling HAT complexes of the MOZ/MORF family (MOZ, Ybf2/Sas3, Sas2, and Tip60). These MYST complexes play crucial roles in DNA repair, recombination, and replication as well as in transcription activation .
Methods of Application or Experimental Procedures: GSK6853 has excellent BRPF1 potency with an IC50 of 8 nM in a TR-FRET assay and a KD of 0.3 nM as determined by Bromoscan. In a panel of 48 bromodomains, GSK6853 shows a greater than 1600-fold selectivity over all other bromodomains .
Results or Outcomes: GSK6853 exhibits potent binding to full-length endogenous BRPF1 (pIC50 of 8.6 nM) in a chemoproteomic competition binding assay. A NanoBRET cellular target engagement assay evaluating the interaction of BRPF1B with histones suggested IC50 of 20 nM for GSK6853 .
GSK6853 is a selective chemical probe designed to inhibit the bromodomain of the Bromodomain and PHD Finger Containing Protein 1 (BRPF1). This compound is characterized by its high potency and selectivity, with a reported TR-FRET pIC50 value of 8.1 and a BROMOscan pKd value of 9.5, indicating its effectiveness in targeting BRPF1 over other bromodomains with more than 1600-fold selectivity . The compound belongs to the class of benzimidazolone derivatives and has shown significant promise in epigenetic research due to its ability to modulate protein interactions involved in chromatin dynamics.
These methods have been optimized to enhance yield and minimize by-products, making the synthesis both efficient and reproducible .
GSK6853 has been extensively studied for its biological activity, particularly as an inhibitor of BRPF1. Its selective inhibition leads to significant alterations in histone acetylation patterns, which are critical for gene expression regulation. In cellular assays, GSK6853 demonstrated micromolar activity, effectively reducing acetylated histone levels and influencing metabolic pathways linked to acetylation processes . The compound's mechanism involves disrupting the interaction between BRPF1 and acetylated lysines on histones, thereby impacting chromatin remodeling and transcriptional regulation.
GSK6853 serves as a valuable tool in epigenetic research, particularly in studies involving bromodomains and their role in transcriptional regulation. Its applications include:
Interaction studies involving GSK6853 have revealed its ability to selectively bind to BRPF1, impacting its function significantly. These studies typically involve:
Several compounds share structural or functional similarities with GSK6853. A comparison highlights their unique features:
GSK6853 stands out due to its exceptional selectivity (>1600-fold) for BRPF1 over other bromodomains and its potent inhibitory effects at low concentrations, making it a superior candidate for targeted epigenetic research compared to these similar compounds .